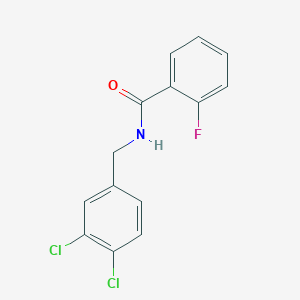

N-(3,4-dichlorobenzyl)-2-fluorobenzamide

Description

N-(3,4-Dichlorobenzyl)-2-fluorobenzamide is a halogenated benzamide derivative characterized by a 3,4-dichlorobenzyl group attached to the amide nitrogen and a fluorine atom at the ortho position of the benzamide ring. This structural motif combines electron-withdrawing substituents (Cl and F), which are known to influence molecular polarity, hydrogen-bonding capacity, and bioavailability . For instance, compounds with dichlorobenzyl moieties, such as N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide, exhibit potent anti-tubercular activity (MIC = 12.5 µg/mL) , highlighting the pharmacological relevance of this substituent.

Properties

Molecular Formula |

C14H10Cl2FNO |

|---|---|

Molecular Weight |

298.1 g/mol |

IUPAC Name |

N-[(3,4-dichlorophenyl)methyl]-2-fluorobenzamide |

InChI |

InChI=1S/C14H10Cl2FNO/c15-11-6-5-9(7-12(11)16)8-18-14(19)10-3-1-2-4-13(10)17/h1-7H,8H2,(H,18,19) |

InChI Key |

LRUZZTKUCLIVRX-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=CC(=C(C=C2)Cl)Cl)F |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=CC(=C(C=C2)Cl)Cl)F |

Origin of Product |

United States |

Comparison with Similar Compounds

N-(2,3-Difluorophenyl)-2-fluorobenzamide

- Structure : Features a 2,3-difluorophenyl group instead of dichlorobenzyl.

- Key Properties : Fluorine atoms enhance electronegativity and participate in F···H-N hydrogen bonding, stabilizing crystal structures . This compound’s solid-state interactions contrast with the target compound, where chlorine’s larger atomic radius may sterically hinder similar bonding.

- Relevance : Demonstrates fluorine’s role in modulating molecular conformation, a critical factor in drug design .

N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide

- Structure : Integrates a 1,3,4-oxadiazole ring with a 4-chlorophenyl substituent.

- Relevance : Highlights how heterocyclic replacements can alter pharmacokinetic profiles.

Dichlorobenzyl-Containing Analogues

N-(3,4-Dichlorobenzyl)-3-nitrobenzenesulfonamide

N-(2-Benzoyl-4-chlorophenyl)-1-(3,4-dichlorobenzyl)pyrrolidine-2-carboxamide

- Structure : Incorporates a pyrrolidine ring, adding conformational rigidity.

- Key Properties : The pyrrolidine moiety may enhance binding specificity to biological targets, such as enzymes or receptors .

- Relevance : Illustrates the role of cyclic substituents in optimizing target engagement.

Pesticidal Benzamides

Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide)

- Structure : Contains a 2,6-difluorobenzamide core and a urea linkage.

- Activity : Acts as an insect growth regulator by inhibiting chitin synthesis .

- Comparison : The target compound’s dichlorobenzyl group may confer broader pesticidal activity due to increased lipophilicity .

Table 1: Structural and Functional Comparison of Selected Benzamides

Key Insights:

- Fluorine vs. Chlorine : Fluorine’s electronegativity enhances hydrogen bonding and metabolic stability, whereas chlorine increases lipophilicity and steric bulk .

- Dichlorobenzyl Moieties : Associated with antimicrobial and anti-tubercular activities, likely due to enhanced membrane penetration .

- Heterocyclic Replacements : Oxadiazole or thiadiazole rings (e.g., ) improve stability but may reduce synthetic accessibility compared to benzyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.